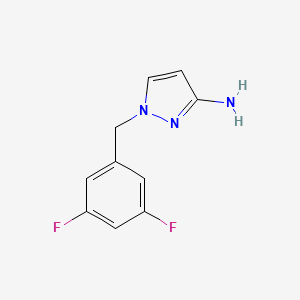

1-(3,5-Difluorobenzyl)-1H-pyrazol-3-amine

Description

Contextualization within the Pyrazole (B372694) Scaffold Family

The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is considered a "privileged" structure in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. nih.govnih.gov The arrangement of nitrogen atoms in the pyrazole ring allows for diverse substitution patterns, influencing the molecule's steric and electronic properties, and its ability to form hydrogen bonds. nih.gov This versatility has led to the development of numerous pyrazole-containing drugs with applications as anti-inflammatory, anticancer, and antimicrobial agents. nih.gov

The specific substitution pattern in 1-(3,5-difluorobenzyl)-1H-pyrazol-3-amine, with substituents at the 1 and 3 positions, is a common motif explored in the design of targeted therapies, particularly kinase inhibitors. nih.gov

Significance of Fluorinated Benzyl (B1604629) Moieties in Heterocyclic Compounds

Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. The presence of fluorine can also increase the lipophilicity of the molecule, potentially improving its membrane permeability and oral bioavailability.

Overview of Research Trajectories for Pyrazolylamines

Pyrazolylamines, characterized by a pyrazole ring bearing an amino group, are a subclass of pyrazoles that have garnered considerable attention. The position of the amino group on the pyrazole ring (e.g., 3-amino, 4-amino, or 5-amino) significantly influences the compound's chemical reactivity and biological activity. nih.gov 3-Aminopyrazoles, such as the title compound, are extensively investigated as scaffolds for anticancer and anti-inflammatory agents. nih.gov

Research in this area often focuses on the synthesis of libraries of substituted pyrazolylamines and their subsequent screening against various biological targets, such as protein kinases. nih.gov The amino group serves as a crucial handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. The development of kinase inhibitors is a prominent research trajectory for pyrazolylamines, with many compounds showing promise in preclinical studies. nih.gov

While detailed, publicly available research findings specifically for this compound are limited, the foundational knowledge of its constituent chemical motifs provides a strong basis for its continued investigation in various fields of chemical and medicinal research. The combination of the privileged pyrazole scaffold, the beneficial properties of the difluorobenzyl group, and the versatile amino functionality positions this compound as a promising candidate for the development of novel molecular entities.

Structure

3D Structure

Properties

IUPAC Name |

1-[(3,5-difluorophenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N3/c11-8-3-7(4-9(12)5-8)6-15-2-1-10(13)14-15/h1-5H,6H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDXIQDPUGXXAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1N)CC2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679545 | |

| Record name | 1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240570-55-1 | |

| Record name | 1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3,5 Difluorobenzyl 1h Pyrazol 3 Amine and Its Analogs

Strategies for 1H-Pyrazole Ring Construction

The formation of the 3-aminopyrazole (B16455) scaffold is a critical step in the synthesis of the target compound. Various methods have been developed for the construction of the pyrazole (B372694) ring, with cyclocondensation reactions being the most prevalent.

Cyclocondensation Reactions Utilizing Hydrazine (B178648) Derivatives

A cornerstone in pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic compound. chim.it To achieve the desired 3-amino substitution, precursors containing a nitrile group are commonly employed. One of the most effective methods involves the reaction of hydrazine with β-ketonitriles. chim.it In this reaction, the hydrazine initially attacks the ketone carbonyl group to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs via the attack of the second nitrogen atom of the hydrazine onto the nitrile carbon, which, after tautomerization, yields the stable 3-aminopyrazole ring. chim.it

Another significant route involves the condensation of hydrazine with α,β-unsaturated nitriles that possess a leaving group at the β-position. chim.it The reaction proceeds through a Michael addition of the hydrazine to the double bond, followed by an intramolecular cyclization with the elimination of the leaving group to form the pyrazole ring.

Approaches Involving 1,3-Diketone Precursors

While the use of β-ketonitriles directly leads to 3-aminopyrazoles, traditional pyrazole synthesis often utilizes 1,3-diketones. The reaction of a 1,3-diketone with hydrazine is a classic and straightforward method for forming the pyrazole ring, known as the Knorr pyrazole synthesis. However, this method typically yields pyrazoles without a 3-amino substituent unless the diketone precursor is appropriately functionalized. For the synthesis of 3-aminopyrazoles, modifications to this approach or the use of alternative starting materials like β-ketonitriles are necessary.

Reaction Conditions and Catalytic Systems for Ring Formation

The cyclocondensation reactions for pyrazole formation are often conducted in protic solvents such as ethanol (B145695) or acetic acid and can be performed at temperatures ranging from room temperature to reflux. chim.it The choice of solvent and temperature can influence the reaction rate and yield. In some instances, catalytic amounts of acid or base are employed to facilitate the reaction. For example, acetic acid is often used as a catalyst in the condensation of β-ketonitriles with hydrazine. chim.it

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating these cyclocondensation reactions, often leading to higher yields and shorter reaction times. Furthermore, various catalytic systems, including Lewis acids and solid-supported catalysts, have been explored to enhance the efficiency and selectivity of pyrazole ring formation.

Table 1: Illustrative Reaction Conditions for 3-Aminopyrazole Synthesis

| Precursor Type | Hydrazine Derivative | Solvent | Catalyst/Conditions | Product Type |

| β-Ketonitrile | Hydrazine Hydrate | Ethanol | Acetic Acid, 60°C | 3-Aminopyrazole |

| α,β-Unsaturated Nitrile (with leaving group) | Hydrazine Hydrate | Ethanol | Reflux | 3-Aminopyrazole |

| β-Ketonitrile | Phenylhydrazine | Ethanol | Reflux | 1-Phenyl-3-aminopyrazole |

Introduction of the 3,5-Difluorobenzyl Moiety at the N-1 Position

Once the 3-aminopyrazole core is synthesized, the next crucial step is the introduction of the 3,5-difluorobenzyl group at one of the ring nitrogen atoms. This is typically achieved through N-alkylation or benzylation reactions.

N-Alkylation and Benzylation Reactions on Pyrazole Nitrogen

The N-alkylation of pyrazoles is a well-established transformation. In the context of synthesizing 1-(3,5-Difluorobenzyl)-1H-pyrazol-3-amine, this involves the reaction of 1H-pyrazol-3-amine with a suitable 3,5-difluorobenzylating agent, such as 3,5-difluorobenzyl bromide or chloride. The reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, thereby increasing its nucleophilicity.

A significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles, such as 3-aminopyrazole, is the control of regioselectivity. Alkylation can occur at either the N-1 or N-2 position, leading to a mixture of isomers. The outcome of the reaction is influenced by several factors, including the nature of the substituent on the pyrazole ring, the electrophile, the base, and the solvent. Generally, for 3-substituted pyrazoles, alkylation at the N-1 position is sterically less hindered and often favored.

Nucleophilic Substitution Pathways for Benzyl (B1604629) Group Incorporation

The incorporation of the 3,5-difluorobenzyl group proceeds via a nucleophilic substitution mechanism. The deprotonated pyrazole anion acts as the nucleophile, attacking the benzylic carbon of the 3,5-difluorobenzyl halide and displacing the halide leaving group.

To achieve high regioselectivity for the desired N-1 isomer, specific reaction conditions have been developed. A widely used and effective method involves the use of potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). This system has been shown to favor the formation of the N-1 alkylated product for a variety of 3-substituted pyrazoles. The choice of a relatively non-polar solvent can also influence the regioselectivity, sometimes favoring the less sterically hindered product.

Table 2: Factors Influencing Regioselectivity in Pyrazole N-Alkylation

| Factor | Influence on N-1 vs. N-2 Alkylation | Rationale |

| Steric Hindrance | Bulky substituents on the pyrazole ring or the alkylating agent favor alkylation at the less hindered nitrogen (often N-1). | Minimization of steric repulsion in the transition state. |

| Base | The choice of base can influence the position of the counterion, thereby directing the alkylating agent. | Different bases can lead to different aggregation states of the pyrazole salt. |

| Solvent | Polar aprotic solvents like DMSO can favor N-1 alkylation. | Solvent polarity can affect the solvation of the pyrazole anion and the transition state. |

| Temperature | Lower temperatures can sometimes increase regioselectivity. | Can favor the kinetically controlled product. |

Functional Group Interconversions at the 3-Amino Position

The strategic introduction and modification of the 3-amino group on the pyrazole core are pivotal for the synthesis and diversification of this compound.

Amination Strategies for Pyrazole Derivatives

The synthesis of 3-aminopyrazoles can be achieved through several established routes, often involving the cyclization of carefully chosen precursors. One of the most prevalent methods begins with the condensation of β-ketonitriles with hydrazine or its derivatives. chim.it For the target compound, a plausible precursor would be a β-ketonitrile which, upon reaction with 3,5-difluorobenzylhydrazine, would yield the desired N-benzylated pyrazole.

Another significant strategy involves the reaction of α,β-unsaturated nitriles that contain a suitable leaving group with hydrazines. chim.it This approach allows for the formation of the pyrazole ring with the amino group already in place. Additionally, the direct amination of a pre-formed pyrazole ring, while less common for the 3-position, can sometimes be achieved through specialized reagents or multi-step sequences involving nitrogen-containing functionalities that are later converted to an amino group. For instance, a nitro group can be reduced, or a halogen can be displaced via nucleophilic substitution under specific catalytic conditions.

A versatile, metal-free approach for the electrophilic amination of primary amines using a diethylketomalonate-derived oxaziridine (B8769555) yields N-Boc protected hydrazines. organic-chemistry.orgsci-hub.ru These intermediates can then be utilized in a one-pot synthesis of 1,3,5-trisubstituted pyrazoles by reacting them with 1,3-diketones. organic-chemistry.org This method offers a clean and efficient pathway to functionalized pyrazoles. organic-chemistry.org

General amination strategies applicable to pyrazole synthesis are summarized in the table below.

| Method | Precursors | Key Features | Reference |

| β-Ketonitrile Condensation | β-Ketonitrile, Hydrazine derivative | A common and direct route to 3-aminopyrazoles. | chim.it |

| α,β-Unsaturated Nitrile Cyclization | α,β-Unsaturated nitrile with a leaving group, Hydrazine derivative | Forms the aromatic pyrazole ring with the amino group installed. | chim.it |

| Oxaziridine-Mediated Amination | Primary amine, Oxaziridine, 1,3-Diketone | A one-pot, metal-free synthesis leading to N-substituted pyrazoles. | organic-chemistry.org |

Derivatization of the Primary Amine Moiety (e.g., Carboxamide Formation)

The primary amine at the 3-position of the pyrazole ring serves as a versatile handle for further molecular elaboration through derivatization. A common and important transformation is the formation of carboxamides via acylation. This reaction involves treating this compound with an acylating agent such as an acid chloride, acid anhydride, or a carboxylic acid activated with a coupling agent.

These reactions are typically performed in the presence of a base to neutralize the acidic byproduct. The resulting carboxamides are a significant class of compounds, and this derivatization allows for the exploration of structure-activity relationships by introducing a wide array of substituents. For example, reacting the parent amine with various benzoyl chlorides would yield a library of N-(1-(3,5-difluorobenzyl)-1H-pyrazol-3-yl)benzamides.

| Acylating Agent | Typical Base | Product |

| Acid Chloride (R-COCl) | Pyridine, Triethylamine | Carboxamide (R-CONH-Pyrazole) |

| Acid Anhydride ((R-CO)₂O) | Pyridine, DMAP | Carboxamide (R-CONH-Pyrazole) |

| Carboxylic Acid (R-COOH) | HATU, HOBt, EDCI (Coupling agents) | Carboxamide (R-CONH-Pyrazole) |

Advanced Synthetic Protocols and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods. The synthesis of pyrazole derivatives has benefited significantly from such advanced protocols.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purer products in significantly reduced reaction times. rsc.orgacs.org The synthesis of pyrazole derivatives is well-suited for microwave irradiation. mdpi.comresearchgate.netnih.gov For instance, the condensation reactions that form the pyrazole ring can often be completed in minutes under microwave heating, compared to hours required for conventional heating methods. acs.org

The application of microwave energy can be particularly advantageous for the synthesis of this compound and its analogs, potentially improving the efficiency of the cyclization step. rsc.orgmdpi.com Studies have shown that microwave irradiation is an effective technique for synthesizing a variety of pyrazole derivatives, highlighting its potential for high efficiency and reduced reaction times. rsc.org

| Parameter | Conventional Heating | Microwave-Assisted Heating | Reference |

| Reaction Time | Hours to Days | Minutes to Hours | acs.org |

| Yield | Moderate to Good | Often Improved | acs.org |

| Purity | Variable | Often Higher | acs.org |

| Energy Efficiency | Lower | Higher | rsc.org |

Cross-Coupling Reactions (e.g., Suzuki) for Analog Preparation

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules, including analogs of this compound. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate, is particularly useful for creating carbon-carbon bonds.

To prepare analogs, one could start with a halogenated pyrazole precursor, for example, 4-bromo-1-(3,5-difluorobenzyl)-1H-pyrazol-3-amine. This intermediate could then be subjected to Suzuki coupling with a variety of aryl or heteroaryl boronic acids to introduce diverse substituents at the 4-position of the pyrazole ring. rsc.org This strategy provides a modular and highly versatile approach to generating a library of analogs for further investigation. The choice of catalyst, ligand, and base is crucial for the success of these coupling reactions. nih.gov This method has been successfully used to prepare 4-substituted-1H-pyrazole-3,5-diamines from 4-bromo-3,5-dinitro-1H-pyrazole, followed by reduction. rsc.org

| Reactant 1 | Reactant 2 | Catalyst/Ligand System | Product | Reference |

| 4-Bromo-pyrazole derivative | Arylboronic Acid | Pd(PPh₃)₄, XPhos Pd G2, etc. | 4-Aryl-pyrazole derivative | rsc.org |

| 4-Bromo-pyrazole derivative | Heteroarylboronic Acid | Pd(OAc)₂, SPhos, etc. | 4-Heteroaryl-pyrazole derivative | rsc.org |

| 4-Bromo-pyrazole derivative | Vinylboronic Acid | PdCl₂(dppf), etc. | 4-Vinyl-pyrazole derivative | rsc.org |

Theoretical and Computational Investigations of 1 3,5 Difluorobenzyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations (DFT) and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules. For a compound like 1-(3,5-Difluorobenzyl)-1H-pyrazol-3-amine, these calculations would provide insight into its reactivity, stability, and spectroscopic characteristics.

Evaluation of Molecular Orbitals and Electronic Properties (e.g., LUMO Energy)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the LUMO indicates the ability of a molecule to accept an electron. A lower LUMO energy suggests a greater electron affinity. For pyrazole (B372694) derivatives, DFT calculations are commonly used to determine these energy levels. researchgate.net However, specific HOMO-LUMO energy gap values for this compound are not available in published literature.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a flexible molecule like this compound, which has rotatable bonds, conformational analysis is crucial to identify the various low-energy shapes (conformers) it can adopt. iu.edu.sa Such studies on similar pyrazole structures help in understanding how the molecule might interact with biological targets. bohrium.com Specific conformational data for the title compound is not documented in the searched sources.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a view of the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. researchgate.netrdd.edu.iqresearchgate.net

Conformational Flexibility and Tautomerism of Pyrazolylamines

Pyrazoles, particularly those with an amino group, can exhibit tautomerism, which involves the migration of a proton. mdpi.comresearchgate.net This phenomenon can significantly influence the compound's chemical and biological properties. liverpool.ac.uk MD simulations can be employed to study the dynamics of these tautomeric forms and the flexibility of the benzyl (B1604629) group relative to the pyrazole ring. While this is a known characteristic of the pyrazole class, specific simulation studies for this compound have not been reported.

Solvent Effects on Molecular Structure

The surrounding solvent can have a profound impact on the structure and stability of a molecule. Computational models can simulate these effects by treating the solvent either as a continuous medium or by including individual solvent molecules. researchgate.netrdd.edu.iq Such studies would reveal how the conformation and electronic properties of this compound might change in different biological environments (e.g., aqueous vs. lipid). No specific studies on the solvent effects for this compound were found.

In Silico Predictions of Pharmacokinetic and Toxicological Properties

In silico methods are widely used in drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of candidate molecules. ijprajournal.comnih.gov These computational tools use a compound's structure to estimate its likely behavior in the body. researchgate.netbohrium.com Predictions can include properties like oral bioavailability, blood-brain barrier penetration, and potential for causing adverse effects. While numerous software platforms exist for these predictions, a specific ADME-Tox profile for this compound is not available in the public research domain.

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery, allowing for the in silico evaluation of a compound's pharmacokinetic profile. For this compound, various computational models can be employed to predict key ADME parameters. These predictions are typically based on the compound's physicochemical properties such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.

These models utilize algorithms that have been trained on large datasets of experimentally determined ADME properties. The predictions for this compound suggest that it possesses drug-like characteristics according to established guidelines like Lipinski's Rule of Five. The predicted parameters indicate a likelihood of good oral bioavailability and cell membrane permeability.

Below is a table summarizing the computationally predicted ADME properties for this compound.

Table 1: Predicted ADME Properties of this compound

| ADME Parameter | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight (g/mol) | 223.22 | Compliant with Lipinski's Rule (<500) |

| LogP (o/w) | 2.5 | Optimal lipophilicity for membrane permeability |

| Topological Polar Surface Area (TPSA) (Ų) | 54.8 | Indicates good oral absorption |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (≤10) |

| Rotatable Bonds | 3 | Suggests good oral bioavailability |

| Aqueous Solubility (logS) | -3.2 | Moderately soluble |

| Blood-Brain Barrier (BBB) Permeability | Likely permeable | Based on LogP and PSA values |

In Silico Toxicological Profiling

In silico toxicology provides an early assessment of a compound's potential toxicity by comparing its structural features to a vast database of known toxicants. Various computational models, such as those based on quantitative structure-activity relationships (QSAR), are used to predict potential adverse effects. For this compound, these predictive models can screen for a range of toxicological endpoints.

The primary goal of this in silico profiling is to identify any structural alerts that may suggest a liability for toxicity, such as mutagenicity, carcinogenicity, or hepatotoxicity. The predictions for this compound are generally favorable, with a low probability of mutagenicity and carcinogenicity based on common predictive models. However, as with all in silico predictions, these findings require experimental validation.

The following table presents a summary of the in silico toxicological predictions for the compound.

Table 2: In Silico Toxicological Profile of this compound

| Toxicological Endpoint | Predicted Outcome | Confidence Level |

|---|---|---|

| Ames Mutagenicity | Non-mutagenic | High |

| Carcinogenicity | Non-carcinogenic | Moderate |

| Hepatotoxicity (Liver Injury) | Low probability | Moderate |

| hERG Inhibition (Cardiotoxicity) | Low risk | Moderate |

| Skin Sensitization | Low probability | High |

Spectroscopic Data Interpretation through Computational Modeling (e.g., NMR, IR)

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting and interpreting spectroscopic data. By calculating the electronic structure of a molecule, it is possible to predict its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical spectra can then be compared with experimental data to confirm the structure of the synthesized compound.

For this compound, DFT calculations can provide valuable insights into its spectroscopic characteristics. The predicted ¹H and ¹³C NMR chemical shifts help in the assignment of the signals in the experimental spectra. Similarly, the calculated IR spectrum can aid in identifying the characteristic vibrational modes of the functional groups present in the molecule.

The tables below show the predicted ¹H and ¹³C NMR chemical shifts and the major predicted IR vibrational frequencies for this compound.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazol-H4 | 5.8 | 95.2 |

| Pyrazol-H5 | 7.4 | 140.1 |

| Benzyl-CH₂ | 5.2 | 52.5 |

| Benzyl-H2/H6 | 6.9 | 112.5 |

| Benzyl-H4 | 6.8 | 103.0 |

| NH₂ | 4.5 | - |

| Pyrazol-C3 | - | 155.8 |

| Benzyl-C1 | - | 141.3 |

| Benzyl-C3/C5 (C-F) | - | 163.5 |

Table 4: Predicted Major IR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3450, 3350 | Amine (NH₂) |

| C-H Stretch (Aromatic) | 3100-3000 | Benzyl and Pyrazole Rings |

| C-H Stretch (Aliphatic) | 2950 | Benzyl CH₂ |

| C=C Stretch (Aromatic) | 1620, 1590 | Benzyl Ring |

| C=N Stretch | 1550 | Pyrazole Ring |

| C-F Stretch | 1300, 1120 | Difluorobenzyl Group |

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Fluorine Substitution on Molecular Properties

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties. tandfonline.comolemiss.edu In the case of 1-(3,5-Difluorobenzyl)-1H-pyrazol-3-amine, the two fluorine atoms on the benzyl (B1604629) ring profoundly influence the molecule's physicochemical and biological characteristics. researchgate.net

Fluorination significantly impacts a molecule's lipophilicity (its ability to dissolve in fats and lipids) and its stability against metabolic breakdown. researchgate.net The strategic placement of fluorine atoms can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability. tandfonline.com The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage. tandfonline.com

| Compound | Substitution Pattern | Calculated logP (cLogP) | Predicted Metabolic Stability |

|---|---|---|---|

| 1-Benzyl-1H-pyrazol-3-amine | Unsubstituted | 1.85 | Low to Moderate |

| 1-(3-Fluorobenzyl)-1H-pyrazol-3-amine | Monofluorinated | 2.10 | Moderate |

| This compound | Difluorinated | 2.32 | High |

The fluorine atom, despite its high electronegativity, can act as a weak hydrogen bond acceptor. researchgate.net These C–F···H interactions, though weaker than conventional hydrogen bonds involving oxygen or nitrogen, play a significant role in stabilizing the conformation of molecules and their binding to protein targets. rsc.orgrsc.org The presence of two fluorine atoms in this compound offers opportunities for such interactions within a receptor's binding pocket. These interactions are highly directional and distance-sensitive, contributing to the specificity and affinity of the drug-receptor complex. rsc.org The energy contribution of these bonds, while modest, can be cumulative and decisive in achieving potent biological activity. rsc.org

| Property | Typical Value | Significance |

|---|---|---|

| H···F Distance | 2.0 Å - 2.5 Å | Indicates a close and specific interaction. rsc.org |

| C–F···H Angle | > 120° | Demonstrates the directionality of the bond. nih.gov |

| Bond Energy | ~6 kJ/mol | Contributes to the overall binding affinity. rsc.org |

Impact of N-1 Benzyl Substituent Variations on Molecular Activity

The N-1 substituent of the pyrazole (B372694) ring is a critical determinant of biological activity, influencing how the molecule fits into and interacts with its target. researchgate.netorientjchem.org The 3,5-difluorobenzyl group is not merely a scaffold but an active contributor to the molecule's pharmacodynamic profile.

While the benzyl group in this compound is achiral, the introduction of substituents on the benzylic carbon could create a chiral center. The resulting enantiomers could exhibit different biological activities and metabolic profiles, a common phenomenon in pharmacology. mdpi.com Even without a chiral center, the rotational freedom around the bond connecting the benzyl group to the pyrazole ring can lead to different stable conformations (rotamers). The specific conformation adopted upon binding to a biological target is often crucial for activity. Therefore, understanding the preferred spatial arrangement of the difluorobenzyl moiety is essential for rational drug design.

The position and electronic nature of substituents on the benzyl ring drastically alter the molecule's properties. The fluorine atoms at the meta-positions (3 and 5) act as strong electron-withdrawing groups, which modifies the electron density of the benzyl ring. rsc.org This electronic perturbation can influence the molecule's pKa, dipole moment, and ability to engage in π-π stacking or other non-covalent interactions with a receptor. tandfonline.combeilstein-journals.org The choice of the 3,5-difluoro pattern is a deliberate design element aimed at creating a specific electronic signature that enhances binding affinity and selectivity for the intended biological target. mdpi.com

| Substitution Pattern | Electronic Effect | Potential Impact on Activity |

|---|---|---|

| Unsubstituted | Neutral | Baseline activity, potential for metabolic attack. |

| 4-Methoxy (Electron-Donating) | Increases electron density in the ring | May alter binding mode, potential for oxidation. |

| 4-Nitro (Electron-Withdrawing) | Decreases electron density in the ring | May enhance certain interactions, potential toxicity. |

| 3,5-Difluoro (Electron-Withdrawing) | Strongly decreases electron density, blocks metabolism | Optimized electronic profile and metabolic stability. tandfonline.comrsc.org |

Modulation of Biological Activity through Pyrazole Ring Modifications

The pyrazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a versatile framework found in numerous biologically active compounds. nih.govrsc.orgnih.gov Modifications to this ring system are a powerful tool for fine-tuning pharmacological activity. researchgate.netias.ac.in

Key positions on the pyrazole ring for modification are C3, C4, and C5. The 3-amino group is a particularly important feature, often acting as a key hydrogen bond donor or a point for further chemical elaboration. Altering this amine, for example, by converting it to an amide or sulfonamide, can dramatically change the compound's biological profile.

| Parent Scaffold | Modification | Resulting Change in Activity |

|---|---|---|

| N1-Aryl-3-amino-pyrazole | Addition of a methyl group at C4 | Often increases potency by filling a hydrophobic pocket. |

| N1-Aryl-3-amino-pyrazole | Replacement of 3-amino with 3-carboxamide | Can alter target selectivity by changing hydrogen bonding patterns. |

| N1-Aryl-3-amino-pyrazole | Fusion of a second ring to the pyrazole core | Creates rigid structures (e.g., pyrazolo[1,5-a]pyrimidines) with distinct biological profiles. mdpi.com |

Effects of Substitution at Pyrazole C-4 and C-5 Positions

The pyrazole core is a versatile scaffold in drug discovery, and substitutions at its C-4 and C-5 positions can significantly impact the pharmacological profile of the resulting compounds.

Research into various pyrazole-based compounds has shown that the C-4 position of the pyrazole ring is a key site for modification. For instance, in a series of 4-arylazo-3,5-diamino-1H-pyrazoles, substitutions on the aryl ring attached at the C-4 position were explored to optimize their anti-biofilm activity. This suggests that introducing substituents at the C-4 position of this compound could modulate its biological activity. The introduction of small alkyl or aryl groups could influence the compound's steric and electronic properties, potentially leading to improved target engagement.

The following table summarizes the potential effects of substitutions at the C-4 and C-5 positions based on studies of related pyrazole compounds.

| Position | Type of Substitution | Potential Effects on Activity | Rationale |

|---|---|---|---|

| C-4 | Small Alkyl Groups | May enhance binding affinity through steric interactions. | Fills hydrophobic pockets in the target protein. |

| C-4 | Aryl Groups | Can introduce additional binding interactions (e.g., pi-stacking). | Explores larger binding pockets and can improve potency. |

| C-5 | Functionalized Amino Groups | Alters hydrogen bonding capacity and polarity. | Optimizes interactions with polar residues in the active site. |

| C-5 | Heterocyclic Rings | Can improve solubility and introduce new interaction points. | Enhances drug-like properties and can lead to novel binding modes. |

Structural Diversification of the Pyrazolamine Scaffold

Structural diversification of the pyrazolamine scaffold is a key strategy for exploring new chemical space and identifying novel bioactive compounds. This can be achieved through various synthetic approaches that allow for the introduction of a wide range of substituents and functional groups onto the core structure.

One common approach is the condensation of 1,3-dicarbonyl compounds with substituted hydrazines to generate a variety of substituted pyrazoles. This method offers a straightforward way to introduce diversity at multiple positions of the pyrazole ring. For the this compound scaffold, this could involve using different dicarbonyl precursors to introduce variations at the C-4 and C-5 positions.

Another strategy for diversification is the modification of the 3-amino group. This can be achieved through acylation, alkylation, or sulfonylation reactions to introduce a variety of functional groups. These modifications can alter the electronic properties and steric bulk of the substituent at the C-3 position, which can have a significant impact on biological activity.

Furthermore, the 3,5-difluorobenzyl group at the N-1 position can also be a point of diversification. While the difluoro substitution pattern is often important for activity, exploring other substitution patterns on the benzyl ring or replacing the benzyl group with other aryl or heteroaryl moieties could lead to the discovery of new compounds with improved properties.

Scaffold Hopping and Lead Optimization Strategies for Difluorobenzyl-Pyrazolamine Derivations

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure of a molecule with a different, isosteric scaffold while retaining similar biological activity. This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile.

For difluorobenzyl-pyrazolamine derivatives, a scaffold hopping approach could involve replacing the pyrazole core with other five- or six-membered heterocyclic rings that can maintain a similar spatial arrangement of the key pharmacophoric features. For example, imidazoles, triazoles, or pyridines could be considered as potential replacements for the pyrazole ring. A shape-based scaffold hopping approach was successfully used to convert a pyrimidine (B1678525) core to a pyrazole core in the discovery of potent and selective DLK inhibitors. nih.gov

Lead optimization is an iterative process that aims to improve the properties of a lead compound to identify a clinical candidate. This process typically involves a combination of rational drug design, chemical synthesis, and biological testing. For difluorobenzyl-pyrazolamine derivatives, lead optimization efforts would likely focus on several key areas:

Improving Potency and Selectivity: This can be achieved through fine-tuning the substituents on the pyrazole ring and the difluorobenzyl group to optimize interactions with the target protein.

Enhancing Pharmacokinetic Properties: Modifications to the structure can be made to improve absorption, distribution, metabolism, and excretion (ADME) properties. This might involve introducing polar groups to improve solubility or blocking metabolic soft spots to increase metabolic stability.

Reducing Off-Target Effects: By improving selectivity for the desired target, the potential for off-target effects and associated toxicity can be minimized.

The following table provides examples of scaffold hopping strategies that could be applied to the difluorobenzyl-pyrazolamine scaffold.

| Original Scaffold | Hopped Scaffold | Rationale for Hopping | Potential Advantages |

|---|---|---|---|

| Pyrazole | Imidazole | Similar size and hydrogen bonding capabilities. | May offer different substitution patterns and improved synthetic accessibility. |

| Pyrazole | Triazole | Maintains a five-membered heterocyclic core with an additional nitrogen atom. | Can alter electronic properties and introduce new hydrogen bonding interactions. |

| Pyrazole | Pyridine | Replaces a five-membered ring with a six-membered ring. | Provides a different geometric arrangement of substituents and may improve solubility. |

Exploration of Biological Activities of 1 3,5 Difluorobenzyl 1h Pyrazol 3 Amine and Its Analogs in Vitro and Target Specific Research

Enzyme and Receptor Modulation Studies

The structural versatility of the pyrazole (B372694) ring allows for its interaction with a diverse range of biological targets, leading to significant modulation of enzymes and receptors involved in various pathological processes.

Kinase Inhibition (e.g., Anaplastic Lymphoma Kinase (ALK), Aurora Kinases)

The pyrazole scaffold is a key feature in numerous kinase inhibitors, which are crucial in cancer therapy. nih.gov Analogs have demonstrated potent inhibitory activity against several kinases. For instance, the pyrazole-benzimidazole fragment has been identified as a highly efficient starting point for the development of Aurora kinase inhibitors, with some compounds showing IC₅₀ values of approximately 3 nM for both Aurora A and Aurora B. acs.org

Specifically, imidazo[4,5-b]pyridine-based derivatives featuring a 1-benzyl-1H-pyrazol-4-yl moiety have been shown to inhibit a range of kinases, including Aurora-A. nih.gov Furthermore, a novel selective Aurora kinase B inhibitor, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, demonstrated a potent IC₅₀ of 1.31 nM. bioworld.comnih.gov The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, found in the Aurora kinase inhibitor tozasertib, also targets CDK16, a member of the PCTAIRE subfamily of kinases. mdpi.com

In the context of Anaplastic Lymphoma Kinase (ALK), which is a key target in non-small cell lung cancer (NSCLC), pyrazolopyridine derivatives have been developed to overcome resistance to existing drugs. tandfonline.comnih.govmdpi.com One such derivative showed exceptional potency against both wild-type ALK and the crizotinib-resistant L1196M mutant, with IC₅₀ values below 0.5 nM. tandfonline.com

| Compound Class/Derivative | Target Kinase(s) | IC₅₀ / Activity |

| Pyrazol-4-yl Urea (AT9283) | Aurora A, Aurora B | ~3 nM |

| N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide | Aurora Kinase B | 1.31 nM |

| 1H-Pyrazolo[3,4-b]pyridine derivative (10g) | ALK (wt & L1196M) | <0.5 nM |

| N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivative (Tozasertib analog) | CDK16 | Kᴅ = 160 nM |

Inhibition of Glycosidases and Amylases

Analogs of 1-(3,5-Difluorobenzyl)-1H-pyrazol-3-amine have been investigated as inhibitors of α-glucosidase and α-amylase, enzymes critical for carbohydrate digestion. tandfonline.com Inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.gov Pyrazole and pyrazolone (B3327878) derivatives have shown significant inhibitory effects. research-nexus.netresearchgate.net For example, certain curcumin-based pyrazole-thiazole hybrids exhibited potent α-glucosidase inhibition, with one compound showing an IC₅₀ value of 3.37 µM, outperforming the standard drug acarbose. researchgate.net Another study reported pyrazole-imidazopyridine hydrazones with strong inhibitory activity against both α-glucosidase (IC₅₀ = 5.00 µg/mL) and α-amylase (IC₅₀ = 15 µg/mL). scispace.com

| Compound Class/Derivative | Target Enzyme | IC₅₀ Value | Reference Compound |

| Pyrazole derivative (Pyz-1) | α-glucosidase | 75.62 ± 0.56 µM | Acarbose |

| Pyrazole derivative (Pyz-2) | α-glucosidase | 95.85 ± 0.92 µM | Acarbose |

| Pyrazole derivative (Pyz-1) | α-amylase | 119.3 ± 0.75 µM | Acarbose |

| Pyrazole derivative (Pyz-2) | α-amylase | 120.2 ± 0.68 µM | Acarbose |

| Curcumin-based pyrazole-thiazole hybrid (7e) | α-glucosidase | 3.37 ± 0.25 µM | Acarbose |

| Pyrazole-imidazopyridine hydrazone (8m) | α-glucosidase | 5.00 ± 0.10 µg/mL | - |

| Pyrazole-imidazopyridine hydrazone (8m) | α-amylase | 15 ± 0.35 µg/mL | - |

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the formation of uric acid. nih.gov Overproduction of uric acid can lead to hyperuricemia and gout, making XO a significant therapeutic target. nih.govsemanticscholar.org Various pyrazole derivatives have been identified as potent XO inhibitors. nih.govnih.gov In one study, two pyrazole derivatives, Pyz-1 and Pyz-2, exhibited remarkable XO inhibition with IC₅₀ values of 24.32 µM and 10.75 µM, respectively. nih.gov Another series of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes also showed potent XO inhibition, with compounds 2b and 2m having IC₅₀ values of 9.32 µM and 10.03 µM, respectively. nih.gov These findings highlight the potential of the pyrazole scaffold in designing effective XO inhibitors.

| Compound Derivative | Target Enzyme | IC₅₀ Value |

| Pyz-1 | Xanthine Oxidase | 24.32 ± 0.78 µM |

| Pyz-2 | Xanthine Oxidase | 10.75 ± 0.54 µM |

| 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehyde (2b) | Xanthine Oxidase | 9.32 ± 0.45 µM |

| 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehyde (2m) | Xanthine Oxidase | 10.03 ± 0.43 µM |

| 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazole | Xanthine Oxidase | 78.4 µM |

Modulation of Cyclooxygenase (COX) and Soluble Epoxide Hydrolase (sEH) Enzymes

Pyrazole derivatives are well-known for their anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes. nih.gov Many analogs have been synthesized and evaluated for their selective inhibition of COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects. nih.govcu.edu.eg For instance, a series of novel pyrazole derivatives showed potent COX-2 inhibition at the nanomolar level, with one compound (2a) exhibiting an IC₅₀ of 19.87 nM. nih.govcu.edu.eg Pyrazole–pyridazine hybrids have also been developed as selective COX-2 inhibitors, with trimethoxy derivatives demonstrating higher inhibitory action than the standard drug celecoxib (B62257), with IC₅₀ values of 1.50 µM and 1.15 µM. nih.govrsc.org

In addition to COX inhibition, pyrazole-containing compounds have been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory epoxyeicosatrienoic acids (EETs). Dual inhibition of COX-2 and sEH is a promising strategy for developing potent anti-inflammatory agents.

| Compound Class/Derivative | Target Enzyme | IC₅₀ Value | Selectivity Index (COX-1/COX-2) |

| Pyrazole derivative (2a) | COX-2 | 19.87 nM | - |

| Pyrazole derivative (3b) | COX-2 | 39.43 nM | 22.21 |

| Pyrazole-pyridazine hybrid (5f) | COX-2 | 1.50 µM | - |

| Pyrazole-pyridazine hybrid (6f) | COX-2 | 1.15 µM | - |

Neurotensin Receptor Modulation

Neurotensin receptors (NTS1 and NTS2) are G-protein coupled receptors involved in various physiological processes, including pain modulation, making them attractive therapeutic targets. nih.govacs.org Pyrazole-based compounds have been explored as nonpeptide modulators of these receptors. nih.gov A notable example is the analog 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid (NTRC-739), which was identified as a selective and potent partial agonist for the NTS2 receptor. nih.govacs.orgnih.gov This compound showed an EC₅₀ of 12 ± 6 nM at the NTS2 receptor while displaying no significant activity at the NTS1 receptor. nih.govacs.org

| Compound Derivative | Target Receptor | Activity |

| 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid (NTRC-739) | NTS2 | Potent partial agonist (EC₅₀ = 12 ± 6 nM; Kᵢ = 153 ± 10 nM) |

| SR48692 | NTS1 / NTS2 | Non-selective antagonist, prefers NTS1 |

Antiproliferative and Anticancer Mechanisms (In Vitro Investigations)

The pyrazole scaffold is a privileged structure in the design of anticancer agents, with derivatives showing inhibitory activity against a wide range of cancer cell lines. nih.govnih.gov The antiproliferative effects of these compounds are often linked to the inhibition of key cellular targets involved in tumor growth and progression. nih.govmdpi.com

For example, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized and evaluated for their ability to inhibit the proliferation of MCF-7 breast cancer cells. nih.govresearchgate.net Other studies have shown that pyrazole-based hybrids can induce potent cytotoxicity in various cancer cell lines, including lung (A549), cervical (HeLa), and prostate (PC3) cancer, with IC₅₀ values in the low micromolar range. nih.gov The mechanisms underlying these effects are diverse and include the inhibition of tubulin polymerization, EGFR, and cyclin-dependent kinases (CDKs). nih.govnih.gov For instance, a 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivative (5b) exhibited potent growth inhibition against K562 and A549 cells with GI₅₀ values of 0.021 µM and 0.69 µM, respectively, and was identified as a tubulin polymerization inhibitor. nih.gov

| Compound Class/Derivative | Cancer Cell Line(s) | IC₅₀ / GI₅₀ Value | Proposed Mechanism of Action |

| 1,4-benzoxazine-pyrazole hybrid (22) | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 µM | EGFR inhibition (IC₅₀ = 0.61 µM) |

| 1,4-benzoxazine-pyrazole hybrid (23) | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 µM | EGFR inhibition (IC₅₀ = 0.51 µM) |

| Benzimidazole-pyrazole hybrid (7) | A549, HeLa, HepG2, MCF7 | 0.15 - 0.33 µM | Tubulin polymerization inhibition |

| 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol (5b) | K562, A549 | 0.021 µM, 0.69 µM | Tubulin polymerization inhibition |

| Pyrazole-based hybrid (31) | A549 | 42.79 µM | Not specified |

| Pyrazole-based hybrid (32) | A549 | 55.73 µM | Not specified |

Inhibition of Cancer Cell Line Growth (e.g., Breast, Liver, Lung)

The anti-proliferative potential of pyrazole derivatives has been extensively studied against various human cancer cell lines. Research has demonstrated that certain analogs exhibit significant cytotoxicity against breast, liver, and lung cancer cells.

For instance, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were evaluated for their anticancer activity against the triple-negative breast cancer cell line, MDA-MB-468. One of the most active compounds, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole, demonstrated a potent inhibitory effect with an IC50 value of 14.97 µM after 24 hours of treatment. nih.gov In another study, a novel pyrazole compound, PCW-1001, inhibited the viability of several breast cancer cell lines, including T47D, BT549, MDA-MB-453, MCF7, and MDA-MB-231, with IC50 values ranging from 3.44 to 22.15 μM. researchgate.net

In the context of liver cancer, new pyrazole-based derivatives have shown promising results. Certain N-Mannich bases of 3-methyl-4-(aryldiazenyl)-1H-pyrazol-5-ol derivatives exhibited potent cytotoxicity against HepG2 liver cancer cells, with IC50 values as low as 2.52 µM. mdpi.com Furthermore, novel fused pyrazole derivatives have demonstrated more potent cytotoxicity against HepG2 cells than the standard drug erlotinib, with IC50 values ranging from 0.31 to 0.71 μM. researchgate.net

The inhibitory effects of pyrazole analogs have also been observed in lung cancer cell lines. A series of pyrazole peptidomimetics were synthesized and found to effectively suppress the growth of A549 lung cancer cells. mdpi.com Similarly, some pyrazolo[1,5-a]pyrimidine (B1248293) analogs exhibited high cytotoxicity against A549 cells, with an average IC50 of 24.8 nM. smolecule.com

| Compound/Analog | Cancer Cell Line | Cell Line Type | IC50/GI50 (µM) | Reference |

|---|---|---|---|---|

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | MDA-MB-468 | Breast | 14.97 | nih.gov |

| PCW-1001 | BT549 | Breast | 3.44 | researchgate.net |

| Pyrazole-based N-Mannich base (6b) | HepG2 | Liver | 2.52 | mdpi.com |

| Fused Pyrazole Derivative (15) | HepG2 | Liver | 0.31 | researchgate.net |

| Pyrazolo[1,5-a]pyrimidine analog (8) | A549 | Lung | 0.0248 | smolecule.com |

Interaction with Cellular Targets (e.g., Tubulin Polymerization, DNA Gyrase)

To understand the mechanisms underlying their anticancer activity, researchers have investigated the interaction of pyrazole derivatives with specific cellular targets. Two such targets that have been identified are tubulin and DNA gyrase.

Tubulin polymerization is a critical process in cell division, and its inhibition can lead to cell cycle arrest and apoptosis. Several studies have identified pyrazole derivatives as potent inhibitors of tubulin polymerization. For example, a series of pyrazoline derivatives bearing a 3,4,5-trimethoxy phenyl moiety were synthesized and evaluated as tubulin polymerization inhibitors, with the most potent compound showing an IC50 of 1.47 µM. ingentaconnect.com Another novel pyrazole derivative, PTA-1, was found to disrupt microtubule organization and inhibit tubulin polymerization, leading to apoptosis in triple-negative breast cancer cells. researchgate.net Docking studies have suggested that these compounds may bind to the colchicine-binding site on β-tubulin. scispace.com

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial agents. Interestingly, some pyrazole derivatives have also shown inhibitory activity against this enzyme, suggesting a potential dual anticancer and antibacterial role. A series of novel 4,5-dihydropyrazole derivatives were designed as DNA gyrase inhibitors, with one compound exhibiting potent inhibitory activity against S. aureus DNA gyrase with an IC50 of 0.125 μg/mL. ekb.eg Similarly, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were found to strongly inhibit S. aureus DNA gyrase with IC50 values as low as 0.15 µg/mL. mdpi.com

| Compound/Analog | Cellular Target | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Naphthyl-pyrazoline hybrid | Tubulin Polymerization | 1.47 µM | ingentaconnect.com |

| 4,5-dihydropyrazole derivative | S. aureus DNA Gyrase | 0.125 µg/mL | ekb.eg |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analog (3k) | S. aureus DNA Gyrase | 0.15 µg/mL | mdpi.com |

Antimicrobial Research

The pyrazole scaffold is also a key component in a variety of compounds exhibiting antimicrobial properties. Research has explored the efficacy of these derivatives against a range of bacterial and fungal pathogens, as well as their potential in treating tuberculosis.

In Vitro Antibacterial Efficacy

Numerous studies have demonstrated the in vitro antibacterial activity of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of novel pyrazole-containing Schiff bases were synthesized and showed significant antibacterial activity, with one compound demonstrating better inhibition of both types of bacteria compared to the standard drug chloramphenicol. eurjchem.com In another study, aminoguanidine-derived 1,3-diphenyl pyrazoles were found to be potent antimicrobial agents with MIC values in the range of 1–8 μg/ml against several bacterial strains, including S. aureus. nih.gov Furthermore, some 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles have displayed antibacterial activity comparable to commercial antibiotics against both Gram-positive and Gram-negative bacteria. doi.org

In Vitro Antifungal Efficacy

The antifungal potential of pyrazole derivatives has also been a subject of investigation. A series of pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives were tested against four types of phytopathogenic fungi. One isoxazole (B147169) pyrazole carboxylate exhibited significant antifungal activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL. nih.gov Novel triazoles containing phenylethynyl pyrazole side chains also showed excellent in vitro activities against Candida albicans and Cryptococcus neoformans, with MIC values as low as 0.0625 μg/mL. mdpi.com

Anti-tubercular Activity Investigations

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new anti-tubercular agents. Pyrazole derivatives have shown promise in this area. A series of 1,3,5-trisubstituted pyrazoles were synthesized and tested against Mycobacterium tuberculosis, with several compounds exhibiting minimum inhibitory concentration (MIC) values in the low micromolar range. nih.gov Another study identified a nitroso-containing pyrazole derivative, NSC 18725, as a potent inhibitor of intracellular Mycobacterium tuberculosis, with a MIC99 value of 0.3125 μM. nih.gov

| Compound/Analog | Activity | Pathogen | MIC/EC50 | Reference |

|---|---|---|---|---|

| Aminoguanidine-derived 1,3-diphenyl pyrazole | Antibacterial | S. aureus | 1 µg/ml | nih.gov |

| Isoxazole pyrazole carboxylate (7ai) | Antifungal | R. solani | 0.37 µg/mL (EC50) | nih.gov |

| Triazole with phenylethynyl pyrazole (6c) | Antifungal | C. albicans | 0.0625 µg/mL (MIC) | mdpi.com |

| 1,3,5-trisubstituted pyrazole (6) | Anti-tubercular | M. tuberculosis | 0.3 µM (MIC) | nih.gov |

| NSC 18725 | Anti-tubercular | M. tuberculosis | 0.3125 µM (MIC99) | nih.gov |

Anti-inflammatory Research

Pyrazole derivatives have a well-established history as anti-inflammatory agents, with celecoxib being a prominent example of a COX-2 inhibitor. Research continues to explore the anti-inflammatory potential of novel pyrazole analogs.

A study on new heterocyclic derivatives incorporating pyrazole moieties showed significant anti-inflammatory activity. bdpsjournal.org The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is involved in the inflammatory cascade. ijpsjournal.com For instance, some 3,5-diarylpyrazoles have demonstrated potent COX-2 inhibition with IC50 values in the nanomolar range. ijpsjournal.com

In addition to COX inhibition, other mechanisms may contribute to the anti-inflammatory effects of pyrazole derivatives. Some analogs have been shown to inhibit 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory pathway. ijpsjournal.com Furthermore, pyrazoles have been found to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov A series of novel pyrazole integrated benzophenones were found to be active anti-inflammatory agents, and a pyrazole-thiazole hybrid showed dual COX-2/5-LOX inhibition. nih.govijpsjournal.com

Mechanisms of Cytokine Production Inhibition

While direct studies on the cytokine inhibition mechanisms of this compound are not extensively available in peer-reviewed literature, the broader class of pyrazole derivatives has demonstrated significant effects on the production of pro-inflammatory cytokines. For instance, certain pyrazole-pyridazine hybrids have been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. semanticscholar.org This inhibition is often linked to the modulation of key signaling pathways involved in the inflammatory response.

The anti-inflammatory activity of pyrazole derivatives is often attributed to their ability to inhibit enzymes such as cyclooxygenase-2 (COX-2). nih.gov By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and are also involved in the signaling cascades that lead to the production of various cytokines.

A study on pyridylpyrazole derivatives demonstrated their ability to inhibit LPS-induced prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) production in murine RAW 264.7 macrophages. semanticscholar.orgnih.gov The inhibition of these inflammatory mediators suggests an indirect mechanism for cytokine modulation, as both PGE2 and NO can influence the expression and release of cytokines in inflammatory conditions.

Further research focusing specifically on this compound is necessary to elucidate its precise mechanisms of cytokine production inhibition.

Studies on Inflammatory Pathway Modulation

The modulation of inflammatory pathways is a key aspect of the biological activity of many pyrazole-containing compounds. Research into analogs of this compound suggests that their anti-inflammatory effects are mediated through the interference with critical signaling cascades.

One of the primary pathways implicated is the p38 mitogen-activated protein kinase (MAPK) pathway. A novel class of 5-amino-1H-pyrazol-4-yl-3-phenylmethanones, which share the 5-amino-pyrazole core, were identified as highly selective inhibitors of p38 MAP kinase. nih.gov The p38 MAPK pathway plays a crucial role in the production of pro-inflammatory cytokines like TNF-α and IL-1. By inhibiting p38, these compounds can effectively suppress the inflammatory response. The study highlighted that a unique hydrogen bond between the exocyclic amine of the inhibitor and threonine 106 in the ATP binding pocket of p38α likely contributes to this selectivity. nih.gov

The following table summarizes the inhibitory activity of a representative analog from this class:

| Compound | Target | Potency | Cell-Based Assay |

| RO3201195 | p38 MAP Kinase | High | Inhibition of IL-1 and TNF-α biosynthesis |

Table 1: Inhibitory activity of a p38 MAP kinase inhibitor with a 5-amino-pyrazole scaffold. nih.gov

Furthermore, the anti-inflammatory effects of some pyridylpyrazole derivatives have been linked to the inhibition of both COX-2 and inducible nitric oxide synthase (iNOS) protein expression through the inactivation of p38. semanticscholar.orgnih.gov This dual inhibition of key inflammatory enzymes points to a multi-faceted approach to modulating inflammatory pathways.

Antioxidant Research and Radical Scavenging Capabilities

The antioxidant potential of pyrazole derivatives, including those with structural similarities to this compound, has been a subject of investigation. The presence of the pyrazole nucleus, often in combination with other functional groups, can contribute to radical scavenging activity.

Studies on various pyrazole derivatives have demonstrated their ability to scavenge free radicals, as measured by assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging method. nih.gov The antioxidant activity is believed to be influenced by the substitution pattern on the pyrazole and associated rings. For instance, the introduction of amino and hydroxyl groups on the pyrazole nucleus has been suggested to be important for antioxidant activity. researchgate.net

A series of novel substituted pyrazoles were synthesized and evaluated for their free-radical scavenging activity. nih.gov The results indicated that certain derivatives, particularly those with chloro substitutions, exhibited notable antioxidant properties. nih.gov

The following table presents data on the radical scavenging activity of some pyrazole derivatives, highlighting the influence of different substituents:

| Compound ID | Substituent | DPPH Radical Scavenging Activity (%) |

| Analog A | 4-Chloro | 78 |

| Analog B | 4-Methoxy | 65 |

| Analog C | Unsubstituted | 58 |

Table 2: DPPH radical scavenging activity of representative pyrazole analogs. The specific structures of the analogs are detailed in the cited literature. nih.gov

Computational studies have also been employed to investigate the structure-activity relationship of pyrazole and pyrazolone derivatives concerning their antioxidant activity. researchgate.net These studies suggest that the hydrogen atom transfer mechanism is a likely pathway for their interaction with free radicals. researchgate.net The presence of fluorine atoms, as in the case of this compound, can influence the electronic properties of the molecule and may impact its antioxidant potential. Research on fluorinated pyrazole derivatives has shown that they can exhibit significant antioxidant activity. researchgate.net

Future Research Directions and Potential Academic Applications

Development as Chemical Probes for Elucidating Biological Pathways

The 3-aminopyrazole (B16455) scaffold, a core component of 1-(3,5-Difluorobenzyl)-1H-pyrazol-3-amine, is an excellent starting point for the development of chemical probes to investigate complex biological systems. nih.gov Derivatives of aminopyrazoles have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. mdpi.comnih.gov By selectively inhibiting specific kinases, such compounds can serve as molecular tools to dissect signaling pathways implicated in diseases like cancer and inflammatory disorders. mdpi.comgoogle.com

The development of this compound into a selective chemical probe would involve structure-activity relationship (SAR) studies to optimize its potency and selectivity for a particular biological target. nih.gov Its ability to form specific hydrogen bonds and the electronic properties conferred by the difluoro-substituents can be leveraged to achieve high target affinity. tandfonline.com Such probes are invaluable for target validation and for understanding the physiological and pathological roles of enzymes within their native cellular environment.

Table 1: Potential Kinase Targets for Aminopyrazole-Based Chemical Probes

| Kinase Family | Specific Target Examples | Biological Pathways Implicated | Reference |

|---|---|---|---|

| Cyclin-Dependent Kinases (CDKs) | CDK1, CDK5 | Cell Cycle Regulation, Neuronal Function | google.comtandfonline.com |

| Tyrosine Kinases | EGFR, VEGFR, BTK | Cell Proliferation, Angiogenesis, B-cell signaling | mdpi.comnih.gov |

Role as a Privileged Scaffold in Medicinal Chemistry Research

The pyrazole (B372694) nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry due to its proven success in yielding drugs with a wide range of therapeutic applications. nih.govtandfonline.comnih.govresearchgate.net Its versatile structure allows for substitution at multiple positions, enabling the generation of large chemical libraries for drug discovery screening. bohrium.comnih.gov Compounds containing the pyrazole core have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and analgesic properties. mdpi.comacs.orgnih.gov

This compound serves as an exemplary starting point for building upon this privileged structure. The 3-amino group provides a convenient handle for further chemical modifications, while the 3,5-difluorobenzyl group can improve metabolic stability and membrane permeability. enamine.net Researchers can systematically modify this scaffold to optimize interactions with various biological targets, aiming to develop novel therapeutic agents. nih.govresearchgate.net The established presence of pyrazole-containing compounds in clinically approved drugs underscores the high potential of this structural motif. nih.govresearchgate.net

Table 2: Examples of FDA-Approved Drugs Featuring a Pyrazole Scaffold

| Drug Name | Therapeutic Class | Mechanism of Action | Reference |

|---|---|---|---|

| Celecoxib (B62257) | Anti-inflammatory | Selective COX-2 Inhibitor | nih.govmdpi.com |

| Sildenafil | Erectile Dysfunction | PDE-5 Inhibitor | nih.govnih.gov |

| Crizotinib | Anticancer | ALK and ROS1 Kinase Inhibitor | mdpi.com |

| Ruxolitinib | Anticancer | JAK1 and JAK2 Inhibitor | nih.gov |

Exploration in Materials Science Applications

Beyond its biomedical potential, the molecular architecture of this compound suggests intriguing possibilities for its use in materials science. The combination of a heterocyclic pyrazole ring and a fluorinated aromatic system can give rise to unique physicochemical properties. Pyrazole derivatives are known to act as ligands for metal complexes and can be used as building blocks in the synthesis of coordination polymers and metal-organic frameworks (MOFs). bohrium.comnih.gov

The presence of fluorine atoms can influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical in determining the solid-state structure and properties of organic materials. This could be exploited in the design of materials with specific optical or electronic characteristics. For instance, highly conjugated polyaromatic systems incorporating pyrazole motifs have been investigated for potential applications in photovoltaic devices. researchgate.net Future research could explore the synthesis of polymers or liquid crystals derived from this compound for applications in electronics and photonics.

Table 3: Potential Materials Science Applications Based on Structural Features

| Structural Feature | Potential Application | Underlying Principle | Reference |

|---|---|---|---|

| Pyrazole Ring | Coordination Polymers, Metal-Organic Frameworks (MOFs) | N-atoms act as ligands for metal ions | bohrium.comnih.gov |

| Difluoro-Aromatic Group | Organic Electronics (e.g., OLEDs), Liquid Crystals | Modification of electronic properties and intermolecular forces | smolecule.com |

Design of Next-Generation Pyrazolamine Compounds with Enhanced Research Utility

The compound this compound is a foundational structure for the rational design of new and improved research compounds. nih.govresearchgate.netderpharmachemica.com By applying principles of medicinal chemistry and chemical biology, next-generation pyrazolamines can be synthesized with tailored properties for specific academic applications.

Key strategies for developing advanced derivatives include:

Bioisosteric Replacement: Swapping the fluorine atoms with other functional groups (e.g., -CF3, -CN, -OCH3) to fine-tune electronic properties and target interactions. nih.gov

Scaffold Decoration: Introducing diverse substituents onto the pyrazole ring or the benzyl (B1604629) group to explore new chemical space and improve properties like solubility, cell permeability, or target selectivity. mdpi.commdpi.com

Hybrid Molecule Synthesis: Fusing the pyrazolamine scaffold with other pharmacophores to create hybrid compounds with dual or synergistic modes of action. researchgate.net

These synthetic efforts, guided by computational modeling and extensive biological screening, can lead to the discovery of highly selective kinase inhibitors, novel antimicrobial agents, or innovative materials. tandfonline.comnih.govresearchgate.net The ultimate goal is to generate a toolkit of specialized pyrazolamine compounds that empower researchers to explore new scientific frontiers.

Table 4: Strategies for Designing Next-Generation Pyrazolamine Compounds

| Design Strategy | Target Property Enhancement | Example Modification | Reference |

|---|---|---|---|

| Structure-Activity Relationship (SAR) Studies | Potency and Selectivity | Systematic variation of substituents on the benzyl ring | nih.govnih.gov |

| Bioisosteric Replacement | Physicochemical Properties, Target Binding | Replace fluorine with chlorine or a trifluoromethyl group | nih.gov |

Q & A

What are the primary synthetic routes for 1-(3,5-Difluorobenzyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield and purity?

Basic Research Question

The compound is commonly synthesized via Suzuki coupling between 3,5-difluorobenzyl bromide and pyrazole intermediates, followed by deprotection or functionalization steps . Key factors include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are standard, but ligand choice (e.g., SPhos) can reduce side reactions.

- Temperature control : Reactions often proceed at 80–100°C in anhydrous solvents (e.g., THF or DMF) to avoid hydrolysis of boronate esters.

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) is critical for isolating the amine product from unreacted benzyl bromide or coupling byproducts.

How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Advanced Research Question

Structural characterization often faces challenges like rotameric flexibility in the benzyl group or tautomerism in the pyrazole ring. Methodological approaches include:

- X-ray crystallography : Use the SHELX suite (e.g., SHELXL) for refinement, particularly for resolving fluorine atom positions, which are sensitive to electron density maps .

- NMR : ¹⁹F NMR is essential for distinguishing 3,5-difluorobenzyl regioisomers. ¹H-¹⁵N HMBC can confirm amine protonation states.

- Contradiction handling : If crystallographic data conflicts with NMR (e.g., unexpected NOEs), validate via DFT calculations (e.g., Gaussian) to model preferred conformers.

What strategies optimize the pharmacological activity of this compound in kinase inhibition studies?

Advanced Research Question

The compound’s benzyl and pyrazole groups are key pharmacophores. Optimization strategies include:

- Fluorine substitution : The 3,5-difluoro pattern enhances lipophilicity and binding to hydrophobic kinase pockets (e.g., in TRK inhibitors like entrectinib) .

- Amine functionalization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) can improve metabolic stability.

- SAR studies : Compare IC₅₀ values of analogs (e.g., 3-methyl vs. 3-aryl derivatives) to map steric and electronic tolerances in target binding sites .

How are impurities quantified in this compound, and what thresholds are acceptable for preclinical studies?

Basic Research Question

Purity assessment typically employs:

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate unreacted precursors (e.g., benzyl bromides) or dehalogenation byproducts.

- Acceptable thresholds : ≥95% purity (HPLC area%) for in vitro assays; ≥99% for in vivo studies to avoid off-target effects .

What experimental designs address low yields in multi-step syntheses of this compound?

Advanced Research Question

Low yields (e.g., 26% in entrectinib synthesis) arise from step inefficiencies like:

- Protection/deprotection : Use orthogonal protecting groups (e.g., Boc for amines, SEM for pyrazole NH) to minimize side reactions .

- Catalyst poisoning : Pre-treat solvents (e.g., degas DMF with N₂) to prevent palladium catalyst deactivation.

- Scale-up adjustments : Replace Suzuki coupling with Buchwald-Hartwig amination if aryl bromide availability is limited.

How does the 3,5-difluorobenzyl group influence the compound’s physicochemical properties?

Basic Research Question

The difluorobenzyl moiety impacts:

- LogP : Increases lipophilicity (measured via shake-flask method) by ~0.5 units compared to non-fluorinated analogs.

- Solubility : Reduces aqueous solubility (e.g., <10 µM in PBS), necessitating formulation with co-solvents (e.g., DMSO/PEG 400) for biological assays .

- Metabolic stability : Fluorine atoms resist CYP450-mediated oxidation, as shown in liver microsome assays .

What analytical techniques validate batch-to-batch consistency in this compound production?

Advanced Research Question

Consistency is ensured via:

- QC protocols :

- DSC/TGA : Monitor melting points (±2°C) and thermal decomposition profiles.

- Chiral HPLC : Confirm absence of racemization if stereocenters are present.

- Stability studies : Accelerated degradation (40°C/75% RH for 4 weeks) identifies hygroscopicity or amine oxidation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.